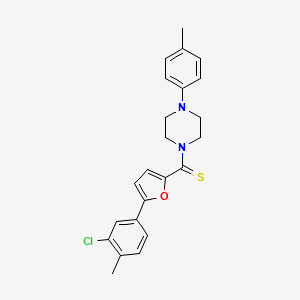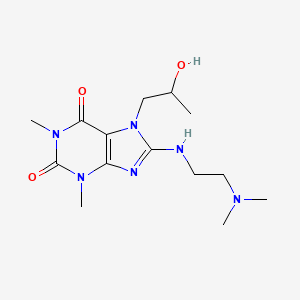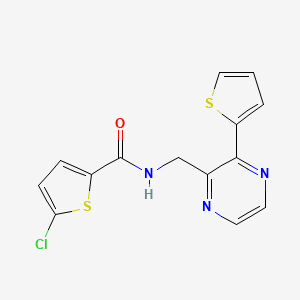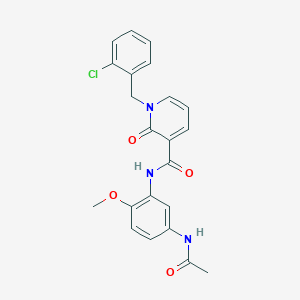![molecular formula C19H16ClF3N4O2 B2952993 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide CAS No. 338409-34-0](/img/structure/B2952993.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide” is a complex organic compound . It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such compounds often involves several steps, including Pd-catalyzed coupling reactions and hydrolysis . For instance, the synthesis of related trifluoromethylpyridines involves the use of intermediates like 2,3-dichloro-5-(trifluoromethyl)-pyridine .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyridinyl ring, an isoxazole ring, and a phenyl ring, all connected by various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its multifunctional nature. It’s known that trifluoromethylpyridines can participate in various reactions, including vapor-phase reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have a high molecular weight and may exhibit properties such as fluorescence .科学的研究の応用
Pharmaceuticals: Antagonist for CGRP Receptors
This compound is utilized in the pharmaceutical industry as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is a neurotransmitter involved in causing vasodilation and inflammation during migraine attacks. By inhibiting CGRP receptors, this compound can potentially be used to treat migraines by preventing the dilation of blood vessels in the brain.
Agrochemicals: Synthesis of Pesticides
The trifluoromethylpyridine (TFMP) derivatives, to which this compound belongs, are extensively used in the synthesis of pesticides . These derivatives are known for their effectiveness in protecting crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names.
Antimicrobial Agents: Targeting Bacterial Proliferation
Research suggests that derivatives of this compound could be effective in targeting bacterial proliferation . The presence of the TFMP moiety is believed to enhance the potency of antimicrobial agents against specific bacterial enzymes, potentially leading to new treatments for bacterial infections.
Veterinary Medicine: Animal Health
Several TFMP derivatives are used in veterinary medicine. The unique properties of the compound make it suitable for treating various animal health issues, particularly as an ingredient in veterinary pharmaceuticals .
Cancer Research: Drug Synthesis
Compounds with the TFMP group have been involved in the synthesis of drugs for cancer treatment. Their unique chemical properties allow them to interact with specific cellular targets, which could be exploited to develop novel anticancer therapies .
Neuroscience: Neurotransmitter Modulation
Due to its action on neurotransmitter receptors, this compound and its derivatives could be used in neuroscience research to study neurotransmitter modulation and its effects on neurological disorders .
Organic Chemistry: Fluorine Chemistry
The compound is also significant in the field of organic chemistry, particularly in fluorine chemistry. The incorporation of fluorine atoms into organic molecules can lead to unique behaviors and applications in various fields, including medicine and catalysis .
Hepatitis C Treatment: Inhibitors of NS5B
Derivatives of this compound have been studied as potential inhibitors of NS5B, a crucial enzyme in the replication of the Hepatitis C virus. This could lead to new therapeutic options for treating Hepatitis C .
将来の方向性
作用機序
Target of Action
Similar compounds have been known to target a variety of pathogens such as botrytis spp, Sclerotinia spp, and Monilia spp, as well as against powdery mildews and some leaf spot diseases in a broad range of crops .
Mode of Action
It’s known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds .
Biochemical Pathways
It’s known that similar compounds can affect a wide variety of biochemical pathways, leading to their fungicidal activity .
Result of Action
Similar compounds have been known to exhibit fungicidal activity, suggesting that this compound may also have similar effects .
特性
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O2/c1-11-15(16(27-29-11)12-5-3-2-4-6-12)18(28)25-8-7-24-17-14(20)9-13(10-26-17)19(21,22)23/h2-6,9-10H,7-8H2,1H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAGEMCQENPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952916.png)
![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)
![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)
![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)



![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)




![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)